N-(3-acetamidophenyl)-2-methoxyacetamide
Description
N-(3-Acetamidophenyl)-2-methoxyacetamide is a substituted acetamide featuring a phenyl ring with an acetamido group (-NHCOCH₃) at the 3-position and a 2-methoxyacetamide (-NHCOCH₂OCH₃) substituent (Figure 1). This compound is structurally characterized by:
- Aromatic Core: A phenyl ring providing a planar scaffold for functional group interactions.
- Methoxyacetamide Side Chain: Introduces steric and electronic effects via the methoxy group.
The compound is utilized in biochemical screening libraries (), suggesting roles in drug discovery and enzyme inhibition studies.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(14)12-9-4-3-5-10(6-9)13-11(15)7-16-2/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDALGCTWWSVNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-methoxyacetamide typically involves the reaction of 3-acetamidophenol with 2-methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(3-acetamidophenyl)-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting enzymes such as cyclooxygenase, leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with receptors such as transient receptor potential vanilloid 1 (TRPV1) and cannabinoid 1 receptors, contributing to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
Structural Features and Substituent Variations
Physicochemical Properties
- Solubility : The acetamido group in the target compound improves water solubility compared to lipophilic analogs like N-(2,6-dimethylphenyl)-2-methoxyacetamide (logP ~1.8 vs. ~2.5) ().
- pKa: The acetamido group (pKa ~1–2) is less basic than the amino group (pKa ~4–5) in N-(3-aminophenyl)-2-methoxyacetamide ().
- Stability : Methoxy groups resist oxidative metabolism better than hydroxyl analogs, enhancing metabolic stability ().
Biological Activity
N-(3-acetamidophenyl)-2-methoxyacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₃N₃O₃
- Key Functional Groups : Acetamido and methoxy groups, which contribute to its reactivity and biological interactions.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of functional groups such as acetamido can enhance the compound's ability to interact with bacterial cell membranes or inhibit essential bacterial enzymes, leading to growth inhibition. Further research is needed to quantify this activity and determine the spectrum of effectiveness against various pathogens.
The mechanism by which this compound exerts its biological effects likely involves several pathways:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes critical for bacterial survival. This could be a key factor in its antimicrobial activity.
- Cell Membrane Disruption : The compound may interact with lipid bilayers, disrupting membrane integrity and leading to cell death.
Case Studies
- Antioxidant Study : A study involving structurally related compounds demonstrated significant reductions in oxidative stress markers in vitro, suggesting potential applications in oxidative stress-related conditions.
- Antimicrobial Testing : In a preliminary screening, derivatives of this compound showed promising results against Gram-positive bacteria, indicating a need for further exploration into its pharmacological profile.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Observed Effects |
|---|---|---|
| This compound | Antioxidant | Reduces oxidative stress markers |
| N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide | Antimicrobial | Effective against Gram-positive bacteria |
| N-(3-hydroxyphenyl)-2-methoxyacetamide | Antioxidant | Significant radical scavenging activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
